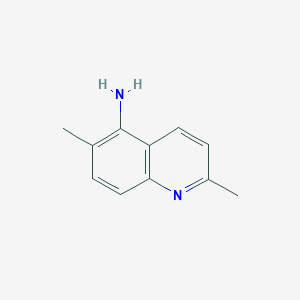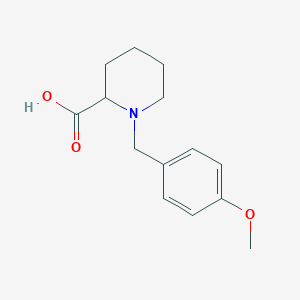
2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide is a chlorinated acetamide with potential interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this exact compound, they do provide insights into similar chlorinated acetamides, which can be used to infer some properties and characteristics of the compound .
Synthesis Analysis
The synthesis of chlorinated acetamides, such as the ones discussed in the papers, typically involves the acylation of aromatic compounds with chloroacetyl chloride in the presence of a base. Although the exact synthesis of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide is not detailed, similar compounds are synthesized through related methods, which could be adapted for this compound .
Molecular Structure Analysis
The molecular structure of chlorinated acetamides is characterized by the presence of a chloroacetamide group attached to an aromatic ring. In the case of the compound from the first paper, the chlorophenyl ring is oriented at an angle with respect to the thiazole ring, indicating that steric and electronic factors influence the overall geometry of the molecule . This information can be extrapolated to suggest that the imidazol-phenyl group in 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide would also influence its molecular geometry.
Chemical Reactions Analysis
Chlorinated acetamides are reactive due to the presence of the acyl chloride group, which can undergo various chemical reactions, including nucleophilic substitution. The reactivity can be further analyzed by studying the molecular electrostatic potential (MEP) surface, which helps to elucidate the reactive sites of the molecule . This analysis can be applied to understand the reactivity of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated acetamides can be deduced from their molecular structure and electronic configuration. The vibrational frequencies of the fundamental modes, determined by DFT/B3LYP methods, provide insights into the bonding and structure of the molecule . HOMO-LUMO analysis and NBO analysis are useful for understanding the electronic properties and potential interactions with other species. Additionally, thermodynamic properties such as heat capacity, entropy, enthalpy, and their correlation with temperature can be calculated to predict the behavior of the compound under different conditions .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Carcinogenicity Studies
A study on the synthesis and evaluation of thiophene analogues, including compounds structurally similar to 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide, examined their potential carcinogenicity. These compounds were synthesized and assessed for biological activity, providing a foundation for understanding the chemical reactivity and potential biological interactions of related compounds (Ashby et al., 1978).
Synthesis and Structural Properties of Novel Compounds
Research on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the interest in developing new molecules with unique structural frameworks. This study provides insights into the methodologies that could be applicable for synthesizing and characterizing compounds like 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide, highlighting the importance of synthetic routes and structural analysis in chemical research (Issac & Tierney, 1996).
Imidazole Derivatives in Medicinal Chemistry
Imidazole derivatives play a significant role in medicinal chemistry, with applications ranging from pharmaceuticals to agriculture. A review focusing on the chemistry of imidazole derivatives emphasizes the methods for obtaining biologically active molecules, underlining the relevance of structural motifs found in compounds like 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide for developing new therapeutics and agrochemicals (Kaldybayeva et al., 2022).
Antitumor Activity of Imidazole Derivatives
A review on imidazole derivatives and their antitumor activity highlights the exploration of these compounds for developing new anticancer drugs. This research underscores the potential biomedical applications of imidazole-containing compounds, suggesting a possible area of interest for the biological evaluation of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide (Iradyan et al., 2009).
Propiedades
IUPAC Name |
2-chloro-N-(2-imidazol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-7-11(16)14-9-3-1-2-4-10(9)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOFZDDLISJAMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)

![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)
![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)




![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)

![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)
![3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309771.png)